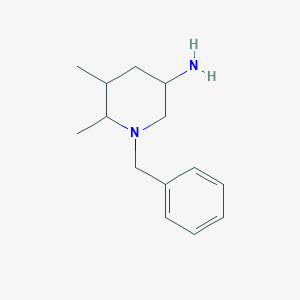

1-Benzyl-5,6-dimethylpiperidin-3-amine

Beschreibung

Contextual Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Piperidine-containing compounds are one of the most important synthetic medicinal blocks for the construction of drugs. nih.gov The piperidine ring is a prevalent feature in many approved pharmaceuticals and is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. core.ac.uk The significance of piperidine derivatives is underscored by their presence in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. thieme-connect.comencyclopedia.pub

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical objective in modern organic chemistry. nih.gov Researchers continuously explore novel synthetic routes, such as multicomponent reactions, hydrogenation of pyridine (B92270) precursors, and various cyclization strategies, to access a diverse range of piperidine analogs. nih.govajchem-a.com These synthetic efforts are driven by the quest for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. thieme-connect.com The introduction of chiral piperidine scaffolds, in particular, has become a key strategy in drug design to enhance biological activity and selectivity. thieme-connect.comthieme-connect.com

The broad spectrum of biological activities exhibited by piperidine derivatives includes:

Anticancer encyclopedia.pub

Antiviral ijnrd.org

Antimalarial ijnrd.org

Antimicrobial ajchem-a.com

Anti-inflammatory ijnrd.org

Anti-Alzheimer's disease ijnrd.orgencyclopedia.pub

Analgesic ijnrd.org

This wide range of applications highlights the enduring importance of the piperidine scaffold in medicinal chemistry and drug discovery. ijnrd.orgwikipedia.org

Overview of the 1-Benzyl-5,6-dimethylpiperidin-3-amine Structural Motif in Advanced Organic Synthesis and Chemical Biology

Piperidine Core: As established, the piperidine ring serves as a versatile and biocompatible scaffold. The specific substitution pattern on this ring is crucial in determining its three-dimensional shape and, consequently, its biological activity. rsc.org

N-Benzyl Group: The benzyl (B1604629) group attached to the piperidine nitrogen is a common feature in many biologically active molecules. It can serve as a protecting group during synthesis or play a direct role in the molecule's interaction with a biological target. nih.govwikipedia.org In some contexts, the N-benzyl moiety has been shown to be superior in cholinesterase inhibition, which is relevant for Alzheimer's disease research. nih.gov

5,6-Dimethyl and 3-Amine Substituents: The stereochemistry of the methyl groups at the 5 and 6 positions, along with the amine group at the 3 position, would create a specific three-dimensional arrangement. The relative orientation of these substituents (cis or trans) would significantly influence the molecule's conformation and how it can bind to a receptor or enzyme. rsc.orgnih.gov The amine group, in particular, is a key functional group that can participate in hydrogen bonding and salt formation, which are critical for drug-receptor interactions.

Given these features, this compound could potentially serve as a valuable building block in the synthesis of more complex molecules. Its structural similarity to intermediates used in the synthesis of known therapeutic agents, such as Janus kinase (JAK) inhibitors, suggests its potential utility in medicinal chemistry. For instance, the closely related isomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a known intermediate in the synthesis of Tofacitinib. chemicalbook.comchemicalbook.com

The development of synthetic routes to access specific stereoisomers of such polysubstituted piperidines is a significant challenge in organic synthesis. core.ac.uk The ability to control the stereochemistry at multiple centers on the piperidine ring is essential for creating libraries of compounds for biological screening and for the development of new therapeutic agents. nih.govthieme-connect.com

Table 1: Calculated Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | This compound |

Note: The values in this table are calculated based on the chemical structure and have not been experimentally verified due to the lack of specific literature on this compound.

Table 2: Examples of Biologically Active Piperidine Derivatives

| Compound Name | Biological Activity/Application |

| Donepezil | Acetylcholinesterase inhibitor for Alzheimer's disease treatment nih.gov |

| Fexofenadine | Antihistamine for allergy treatment ijnrd.org |

| Pimozide | Antipsychotic medication ijnrd.org |

| Melperone | Second-generation antipsychotic nih.gov |

| Tofacitinib | Janus kinase (JAK) inhibitor for autoimmune diseases chemicalbook.comchemicalbook.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H22N2 |

|---|---|

Molekulargewicht |

218.34 g/mol |

IUPAC-Name |

1-benzyl-5,6-dimethylpiperidin-3-amine |

InChI |

InChI=1S/C14H22N2/c1-11-8-14(15)10-16(12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |

InChI-Schlüssel |

NVIRYIHNKWLTFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CN(C1C)CC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization of 1 Benzyl 5,6 Dimethylpiperidin 3 Amine

Reactions of the Secondary Amine Functionality in Piperidine (B6355638) Derivatives

The secondary amine at the 3-position of the piperidine ring is a key site for derivatization. This amine group exhibits typical nucleophilic character and can readily participate in a range of reactions to form new covalent bonds.

Acylation: The secondary amine can be acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of an amide linkage. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative.

Alkylation: Alkylation of the secondary amine introduces an additional alkyl group, converting it into a tertiary amine. This can be achieved using alkyl halides (e.g., methyl iodide) or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a sulfonamide. This transformation is often used to protect the amine functionality or to introduce specific functionalities for biological or chemical applications.

Table 1: Representative Reactions of the Secondary Amine in 1-Benzyl-5,6-dimethylpiperidin-3-amine

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), CH₂Cl₂ | Amide |

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), CH₃CN | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | Tertiary Amine |

Chemical Transformations of the Piperidine Ring System (e.g., Oxidation, Reduction, Substitution)

The piperidine ring itself, along with its substituents, can undergo several chemical transformations.

Oxidation: The tertiary amine within the piperidine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The benzylic position of the N-benzyl group is also susceptible to oxidation, which can potentially lead to cleavage of the benzyl (B1604629) group under certain oxidative conditions. For instance, catalytic oxidation has been used for the oxidation of benzyl alcohol, and similar principles could apply to the benzylic C-H bond in N-benzylpiperidines.

Reduction (Debenzylation): The N-benzyl group is a common protecting group for the piperidine nitrogen and can be removed under various reductive conditions. Catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or transfer hydrogenation reagents like ammonium (B1175870) formate), is a standard method for N-debenzylation. This reaction yields the corresponding piperidine with a secondary amine at the 1-position.

Substitution: While direct substitution on the saturated piperidine ring is challenging, functionalization can be achieved through multi-step sequences. For example, oxidation to an enamine or iminium ion intermediate can be followed by the addition of a nucleophile. However, such reactions would likely be complex for a molecule with multiple reactive sites like this compound.

Introduction and Modification of Alkyl Substituents on the Piperidine Scaffold

Altering the alkyl substituents (the methyl groups at positions 5 and 6) on the piperidine ring of a pre-existing scaffold like this compound is not a straightforward process and typically requires a de novo synthesis of the piperidine ring with the desired substitution pattern. Direct modification of these C-H bonds would necessitate advanced and highly selective C-H activation methodologies, which are not commonly reported for this specific compound.

Synthetic strategies to access analogs with different alkyl groups would generally involve starting from different precursors. For example, to introduce an ethyl group instead of a methyl group at position 5, the synthesis would need to incorporate a precursor that already contains this ethyl group.

Development of Chemically Modified Analogs for Research Applications

This compound, and more specifically its stereoisomer (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. unl.pt The development of chemically modified analogs of this intermediate is primarily driven by the search for novel JAK inhibitors with improved properties.

Research in this area focuses on modifying the core structure to investigate structure-activity relationships (SAR). For example, analogs with different substituents on the benzyl group have been synthesized to explore their impact on biological activity. Furthermore, modifications of the piperidine ring and the amine substituent are explored to optimize potency, selectivity, and pharmacokinetic profiles of the final drug candidates. The synthesis of such analogs often relies on the fundamental reactions of the amine functionalities and the piperidine ring as described above.

Table 2: Key Intermediates and Analogs in Pharmaceutical Research

| Compound Name | Role/Application |

|---|---|

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Key intermediate for the synthesis of Tofacitinib. unl.pt |

| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine | A related key intermediate in Tofacitinib synthesis. acs.org |

Structure Activity Relationship Sar Studies and Molecular Recognition of 1 Benzyl 5,6 Dimethylpiperidin 3 Amine Analogs

Conformational Analysis of the Piperidine (B6355638) Ring and Benzyl (B1604629) Moiety in Substituted Piperidines

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and angular strain. ias.ac.inacs.orgnih.gov This is the most stable arrangement for the majority of piperidine precursors. ias.ac.in While less stable conformations like the twist-boat can be stabilized by protein-ligand interactions, the chair form is generally the most populated state in solution. acs.orgnih.gov The introduction of substituents, particularly bulky ones, can influence the equilibrium between different chair conformations or even favor boat forms in specific cases, such as in certain N-nitroso derivatives, to alleviate steric strain. ias.ac.in However, for many substituted piperidines, including various N-benzyl derivatives, the chair conformation remains the preferred geometry. ias.ac.inacs.orgnih.gov

The substituents on the piperidine ring can occupy either axial or equatorial positions, and their preferred orientation is dictated by the need to minimize steric hindrance.

General Principles: There is a strong thermodynamic preference for bulky substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial groups. rsc.org For instance, in t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones, all substituents, including the benzyl group, adopt equatorial orientations in the stable chair conformation. ias.ac.in

Benzyl Group: The N-benzyl group is a common motif in drug discovery and can influence the conformational preferences of other substituents. rsc.orgresearchgate.net Its orientation relative to the piperidine ring affects the molecule's steric and electronic profile.

Methyl and Amine Groups: For a compound like 1-Benzyl-5,6-dimethylpiperidin-3-amine, the relative stereochemistry of the methyl and amine groups at positions C3, C5, and C6 will determine the most stable chair conformation. A conformation where the maximum number of these substituents can reside in equatorial positions to minimize steric clashes would be favored. For example, in cis- and trans-2,4-disubstituted piperidines, the equatorial orientation of both substituents is indicated by the large coupling constants observed in NMR analysis. nih.gov The specific arrangement (e.g., cis or trans) between the 5-methyl, 6-methyl, and 3-amine groups will dictate the equilibrium between the two possible chair conformers.

The table below illustrates the general energetic preference for equatorial vs. axial orientations for common substituents on a six-membered ring, which informs the likely conformation of substituted piperidines.

| Substituent | A-value (kcal/mol) - Energy cost of axial position |

| -CH₃ (Methyl) | 1.7 |

| -NH₂ (Amine) | 1.2 - 1.6 |

| -C₆H₅ (Phenyl) | 3.0 |

| -CH₂C₆H₅ (Benzyl) | ~1.75 |

Data represents generalized values for cyclohexane (B81311) and can be used to approximate behavior in piperidine rings.

Impact of Stereochemistry on Biological Interactions and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's pharmacological activity. biomedgrid.com Since biological targets like receptors and enzymes are chiral, they often exhibit stereoselective binding, meaning they interact preferentially with one stereoisomer over another. biomedgrid.com

For piperidine analogs, the chiral centers at positions 3, 5, and 6 in this compound give rise to multiple possible stereoisomers. Each isomer will present a unique spatial orientation of the amine and methyl groups, leading to significant differences in binding affinity and selectivity for a given biological target. biomedgrid.comnih.gov One enantiomer may fit perfectly into a receptor's binding pocket, eliciting a strong therapeutic response, while its mirror image may have a weak or even antagonistic effect. biomedgrid.com This principle is evident in numerous chiral drugs, where only one enantiomer is responsible for the desired pharmacological action. biomedgrid.com The piperidine moiety itself has been identified as a crucial structural element for activity at certain targets, such as the dual histamine (B1213489) H₃ and sigma-1 receptors, where its presence is vital for high affinity. nih.gov

Elucidation of Molecular Determinants for Ligand-Target Binding

The interaction between a ligand and its biological target is governed by a combination of molecular forces. For piperidine-based compounds, several key determinants are consistently observed in ligand-target binding.

Cation-π and Hydrophobic Interactions: The benzyl group is a key feature for establishing binding. Its aromatic ring can engage in favorable cation-π interactions with charged residues or π-π stacking with aromatic amino acids (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pocket. nih.gov The N-benzyl piperidine motif is frequently used to establish these crucial interactions. researchgate.net

Hydrogen Bonding: The amine group at the 3-position is a potent hydrogen bond donor and acceptor. It can form critical hydrogen bonds with polar residues such as serine, threonine, or aspartic acid within the active site, which often serve to anchor the ligand in the correct orientation. nih.gov

Ionic Interactions: The nitrogen atom within the piperidine ring is basic and typically protonated at physiological pH. This positive charge allows it to form strong ionic bonds or salt bridges with negatively charged residues, such as aspartic acid or glutamic acid, in the target protein. nih.gov This interaction is often a primary anchor point for piperidine-containing ligands. For example, in renin inhibitors, the basic nitrogen of the piperidine ring interacts with two catalytic aspartic acid residues. nih.gov

These interactions are summarized in the table below:

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Piperidine Nitrogen (protonated) | Ionic Bond / Salt Bridge | Aspartic Acid, Glutamic Acid |

| Benzyl Group (Aromatic Ring) | Cation-π, π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Amine Group (-NH₂) | Hydrogen Bond (Donor/Acceptor) | Serine, Threonine, Asparagine, Aspartic Acid |

| Methyl Groups (-CH₃) | Hydrophobic / van der Waals | Alanine, Valine, Leucine, Isoleucine |

Structure-Activity Relationships of this compound Derivatives

SAR studies on related piperidine compounds reveal how specific structural modifications can tune biological activity.

The substituent attached to the piperidine nitrogen plays a pivotal role in defining the compound's pharmacological profile. The N-benzyl group is a common and effective choice in many biologically active piperidine derivatives. nih.gov

Modulation of Affinity and Selectivity: Altering the N-substituent allows for the modulation of affinity and selectivity for various receptors. For instance, studies on sigma (σ) receptor ligands showed that introducing an ethyl moiety at the piperidine nitrogen can increase σ₂ affinity, whereas other substituents can confer σ₁ preference. nih.gov

Role of Ring Substitution (e.g., Methyl Groups at C5, C6) in Modulating Activity

The substitution pattern on the piperidine ring is a critical determinant of the pharmacological profile of its derivatives. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, the influence of alkyl substitutions on the piperidine core can be inferred from studies on related analogs and general principles of medicinal chemistry. The presence of methyl groups at the C5 and C6 positions is expected to modulate activity through a combination of steric, conformational, and pharmacokinetic effects.

The introduction of methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, these substituents can serve as steric shields, potentially blocking metabolic attack at adjacent positions and thereby increasing the compound's metabolic stability and duration of action.

Research on substituted piperidines has shown that constraining the ring's flexibility can lock the molecule into a bioactive conformation, enhancing affinity and selectivity for a specific receptor or enzyme. For instance, the stereoselective placement of alkyl groups can influence binding to various targets, including sigma receptors and reverse transcriptase. The relative orientation of the 3-amino group, the C5 and C6 methyl groups, and the N-benzyl moiety would create a distinct pharmacophore that must complement the topology of the target's binding pocket.

Steric hindrance is another key factor. The methyl groups can either form productive van der Waals interactions within a hydrophobic pocket of the receptor, thereby increasing binding affinity, or they can clash with the receptor surface, preventing optimal binding. The ultimate effect—enhancement or reduction of activity—is highly target-dependent. For example, in one study on non-nucleoside reverse transcriptase inhibitors, replacing a 3-alkylamino substituent with a 3-alkyl group on a pyridine (B92270) ring connected to a piperidine moiety resulted in retained activity against wild-type reverse transcriptase but reduced activity against a mutant variant, highlighting the specificity of such interactions. nih.govacs.org

The following table illustrates how substitutions on the piperidine ring of different parent molecules can influence their biological activity, providing a conceptual framework for the potential impact of the C5 and C6 methyl groups.

| Parent Scaffold | Ring Substituent(s) | Biological Target | Impact on Activity | Reference Compound |

|---|---|---|---|---|

| 4-(2-Aminoethyl)piperidine | 1-Methyl | Sigma-1 (σ1) Receptor | High affinity and selectivity | 1-Methylpiperidine analog |

| 4-(2-Aminoethyl)piperidine | 1-Ethyl | Sigma-1 (σ1) Receptor | Considerably lower affinity | 1-Ethylpiperidine analog |

| Bis(heteroaryl)piperazine (BHAP) | 3-Alkyl (on pyridine ring) | Reverse Transcriptase (Y181C mutant) | Reduced inhibitory activity compared to 3-alkylamino | PNU-103657 |

Variations in the Benzyl Moiety and their Pharmacological Implications

The N-benzyl group is a common and functionally significant feature in many biologically active piperidine derivatives. It is not merely a bulky substituent but plays a crucial role in molecular recognition, often anchoring the ligand into the binding site of the target protein through specific interactions. Variations in the substitution pattern on the benzyl ring can have profound pharmacological implications, altering the compound's potency, selectivity, and mechanism of action.

The benzyl group typically engages with hydrophobic regions or specific aromatic residues, such as tryptophan, tyrosine, or phenylalanine, within the binding pocket via π-π stacking or hydrophobic interactions. For instance, in studies of cholinesterase inhibitors, the benzyl ring of N-benzylpiperidine moieties has been shown to interact with Tryptophan (Trp86) in the catalytic active site (CAS) of acetylcholinesterase (AChE). This interaction is fundamental for the inhibitory activity of these compounds.

Systematic modifications of the benzyl ring are a cornerstone of SAR studies for this class of compounds. The introduction of substituents allows for the fine-tuning of electronic and steric properties to optimize target engagement.

Electronic Effects: The placement of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), or electron-withdrawing groups (EWGs), like halogens (-F, -Cl) or nitro (-NO₂), alters the electron density of the aromatic ring. This can modulate the strength of π-π interactions and hydrogen bond accepting/donating capacity, thereby influencing binding affinity. In some series of sigma receptor ligands, EWGs like a nitro group on the phenyl ring were found to enhance binding affinity compared to fluorinated analogs. acs.org

Steric and Positional Effects: The size and position (ortho, meta, or para) of substituents are critical. A bulky group might be well-tolerated in one position but cause a steric clash in another. A study on N-benzyl piperidine analogs targeting monoamine transporters synthesized derivatives with substituents at the ortho and meta positions. nih.gov One analog, with a trifluoromethyl group at the C2 (ortho) position, was found to act as an allosteric modulator of the serotonin (B10506) transporter (SERT), demonstrating that both the nature and position of the substituent can fundamentally change the compound's pharmacological profile.

The following interactive data table summarizes findings from SAR studies on N-benzyl piperidine analogs, illustrating how different substitutions on the benzyl moiety affect their interaction with various biological targets.

| Parent Scaffold | Benzyl Moiety Variation | Biological Target | Observed Pharmacological Implication |

|---|---|---|---|

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | 2-Trifluoromethylbenzyl | Serotonin Transporter (SERT) | Acts as an allosteric modulator |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | Unsubstituted Benzyl | Dopamine Transporter (DAT) | Moderate affinity |

| Fenpropimorph derivative | 4-Nitrobenzyl | Sigma-1 (σ1) Receptor | High potency; ~59-fold more potent than 4-fluorobenzyl analog |

| Fenpropimorph derivative | 4-Fluorobenzyl | Sigma-1 (σ1) Receptor | Lower potency |

| Piperidine-based scaffold | Unsubstituted Benzyl | Sigma-1 (σ1) Receptor | Sub-nanomolar affinity and high selectivity over σ2 |

In Vitro Biological Studies and Mechanistic Elucidation of 1 Benzyl 5,6 Dimethylpiperidin 3 Amine and Its Analogs

Identification and Characterization of Biological Targets

Studies on analogs of 1-Benzyl-5,6-dimethylpiperidin-3-amine, particularly those sharing the N-benzylpiperidine core, have identified several key biological targets. These primarily include enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as sigma (σ) and opioid receptors. The affinity and selectivity for these targets are heavily influenced by the specific substitution patterns on both the piperidine (B6355638) and benzyl (B1604629) rings.

Enzyme Kinetic Studies (e.g., Inhibition Kinetics)

N-benzylpiperidine derivatives have been extensively studied as inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). Kinetic analyses of these interactions have provided valuable information on their mechanism of inhibition.

For instance, a kinetic study on 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a well-known AChE inhibitor, revealed a mixed-type inhibition. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov The inhibitor dissociation constants for the free enzyme (Kᵢ) and the acetyl-enzyme (K'ᵢ) for E2020 were found to be significantly lower than those of its derivatives and the reference compound tetrahydroaminoacridine (THA), highlighting its potent inhibitory effect. nih.gov

In another study, novel N-benzylpiperidine analogs were designed as multitarget-directed inhibitors for both AChE and BuChE. nih.gov The most potent compound in this series, derivative 4a, exhibited IC₅₀ values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov Further kinetic analysis through Lineweaver-Burk plots for a related N-benzylpiperidine analog, compound 41, suggested a non-competitive type of enzyme inhibition on human AChE (hAChE). nih.gov This was evidenced by a decrease in Vmax with no change in Km as inhibitor concentration increased, with a calculated Kᵢ of 0.10 µM. nih.gov

The following table summarizes the cholinesterase inhibitory activities of various N-benzylpiperidine analogs.

Table 1: Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine Analogs

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Derivative 4a nih.gov | AChE | 2.08 ± 0.16 |

| BuChE | 7.41 ± 0.44 | |

| Compound 20 nih.gov | AChE | 5.94 ± 1.08 |

| Compound 28 nih.gov | AChE | 0.41 ± 1.25 |

| Compound 19 mdpi.com | AChE | 5.10 ± 0.24 |

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays have been instrumental in identifying the affinity of N-benzylpiperidine and dimethylpiperidine analogs for various receptors, including sigma (σ) and opioid receptors. These studies typically involve radioligand displacement assays to determine the inhibition constant (Kᵢ) of the test compounds.

Sigma (σ) Receptor Binding:

Substituted piperidine derivatives have demonstrated high affinity for sigma receptors. A study on 4-aroylpiperidines and their corresponding alcohol derivatives showed high selectivity for the σ₁ receptor subtype over the σ₂ subtype. nih.gov For example, compound 7e (a 4-aroylpiperidine) and compounds 8a and 8f (4-(α-hydroxyphenyl)piperidines) exhibited Kᵢ values for the σ₁ receptor in the low nanomolar range (1.00 to 2.96 nM) with high selectivity ratios (Kᵢ σ₂/σ₁) of over 580. nih.gov

Similarly, a series of novel 3,3-dimethylpiperidine (B75641) derivatives were synthesized and evaluated for their binding affinity to σ₁ and σ₂ receptors. plos.org Compounds 18a and 19a,b in this series showed very high σ₁ affinity, with Kᵢ values ranging from 0.14 to 0.38 nM, and good selectivity over the σ₂ receptor. plos.org The introduction of methyl groups on the piperidine ring has been shown to influence affinity, with 4-methyl substituted piperidines often showing optimal interaction with the σ₁ subtype. uniba.it

The table below presents the sigma receptor binding affinities for a selection of piperidine analogs.

Table 2: Sigma Receptor Binding Affinities of Piperidine Analogs

| Compound | Receptor | Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| 7a nih.gov | σ₁ | 2.96 ± 0.5 | 75 |

| 7e nih.gov | σ₁ | 1.98 ± 0.22 | 610 |

| 8a nih.gov | σ₁ | 1.41 ± 0.22 | 606 |

| 8f nih.gov | σ₁ | 1.00 ± 0.11 | 589 |

| 18a plos.org | σ₁ | 0.14 | >100 |

| 19a plos.org | σ₁ | 0.38 | >100 |

| 19b plos.org | σ₁ | 0.23 | >100 |

Opioid Receptor Binding:

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds has been identified as pure opioid receptor antagonists. nih.gov Receptor binding studies using radiolabeled ligands have determined their affinity and selectivity for µ and κ opioid receptors. nih.gov The nature of the N-substituent was found to significantly affect the binding affinity and antagonist potency, with optimal results observed when the substituent was a phenyl, thiophene, or cyclohexyl group attached via a three-atom spacer. nih.gov

Another study on 4-substituted piperidines and piperazines based on a tetrahydroquinoline scaffold demonstrated that modifying the length and flexibility of the side chain improved binding affinity at both µ and δ opioid receptors. nih.govnih.gov

The following table summarizes the opioid receptor binding affinities for representative piperidine analogs.

Table 3: Opioid Receptor Binding Affinities of Piperidine Analogs

| Compound | µ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) |

|---|---|---|---|

| Analog of 1 nih.gov | 0.4 ± 0.1 | 1.1 ± 0.2 | >10,000 |

| Analog of 1 nih.gov | 0.2 ± 0.1 | 0.3 ± 0.1 | 2,700 ± 300 |

| Analog of 1 nih.gov | 0.2 ± 0.1 | 0.3 ± 0.1 | 1,400 ± 200 |

Exploration of Molecular Mechanism of Action at the Cellular and Subcellular Level

The molecular mechanism of action for analogs of this compound has been primarily explored through in silico molecular docking studies, particularly for their interaction with cholinesterases. These studies provide insights into the binding modes and key interactions that govern their inhibitory activity.

For N-benzylpiperidine-based cholinesterase inhibitors, molecular docking has revealed that these molecules can simultaneously occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. uniba.it The N-benzylpiperidine moiety often interacts with key residues in the CAS, such as Trp86, through π-π stacking interactions. uniba.it The other parts of the molecule can then extend to interact with residues in the PAS, like Trp286 and Tyr341, also via π-π stacking. uniba.it Additionally, specific functional groups on the inhibitor, such as sulfonyl groups, can form hydrogen bonds with residues like Phe295 and Arg296. uniba.it

Molecular dynamics simulations have further corroborated these findings, indicating the formation of stable complexes between N-benzylpiperidine derivatives and both AChE and BuChE. nih.gov For one potent dual inhibitor, derivative 4a, the lowest binding free energy estimations were attributed to its favorable interactions with key residues within both enzymes. nih.gov

At the cellular level, the inhibition of cholinesterases by these compounds leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for the therapeutic effect of many Alzheimer's disease medications. researchgate.net Furthermore, some N-benzylpiperidine analogs have demonstrated neuroprotective effects against oxidative stress in cell-based assays, suggesting additional mechanisms of action beyond cholinesterase inhibition. uniba.it

Applications as Chemical Probes for Biological Pathway Interrogation

While there is no direct evidence of this compound itself being used as a chemical probe, its analogs with high affinity and selectivity for specific biological targets hold significant potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems, and the properties of N-benzylpiperidine derivatives make them suitable candidates for interrogating pathways involving cholinesterases, sigma receptors, and opioid receptors.

For example, highly potent and selective σ₁ receptor ligands from the substituted piperidine class could be utilized to investigate the role of σ₁ receptors in various cellular processes, including calcium signaling and the modulation of other neurotransmitter systems. nih.gov Similarly, selective µ or δ opioid receptor antagonists from the dimethylpiperidine series can be employed to dissect the specific roles of these receptor subtypes in pain perception and other physiological functions. nih.gov

The development of radiolabeled versions of these high-affinity ligands would enable their use in receptor autoradiography and positron emission tomography (PET) imaging, allowing for the visualization and quantification of their target receptors in the brain and peripheral tissues. Such tools are invaluable for understanding the distribution and density of these receptors in both healthy and diseased states.

Comparative Biological Activity of Stereoisomers

The stereochemistry of piperidine derivatives often plays a critical role in their biological activity. The presence of chiral centers in the piperidine ring and on its substituents can lead to significant differences in binding affinity, potency, and selectivity between stereoisomers.

In a study of mefloquine (B1676156) analogs containing a piperidine methanol (B129727) group, all four stereoisomers were synthesized and tested for their antifungal activity. While all isomers retained potent activity, the erythro enantiomers displayed lower minimum inhibitory concentration (MIC) values against C. neoformans and C. albicans compared to the threo enantiomers. researchgate.net This indicates that while the stereochemistry at the piperidine methanol group is not absolutely critical for the antifungal properties of this particular analog, it does influence the degree of activity. researchgate.net

For a series of piperidinol analogs with anti-tuberculosis activity, no clear correlation was found between the stereochemistry at the central secondary hydroxyl group and the minimum inhibitory concentration (MIC). nih.gov In some pairs of enantiomers, the (R)-isomer was more potent, while in others, the (S)-isomer was more active or they had comparable activities. nih.gov

In the context of opioid receptor ligands, binding is often highly enantioselective. For 8-amino-2,6-methano-3-benzazocines, which have a rigidified piperidine-like structure, the (2R,6R,11R)-configuration was preferred for binding to µ and κ opioid receptors. acs.org This highlights the importance of a specific three-dimensional arrangement of the pharmacophoric elements for effective receptor interaction.

These examples underscore the necessity of considering stereochemistry in the design and evaluation of biologically active piperidine derivatives. The different spatial arrangements of functional groups in stereoisomers can lead to distinct interactions with the chiral environment of biological targets like enzymes and receptors, resulting in varied pharmacological profiles.

Future Perspectives and Advanced Research Directions in 1 Benzyl 5,6 Dimethylpiperidin 3 Amine Chemistry

Utility of 1-Benzyl-5,6-dimethylpiperidin-3-amine as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its function as a highly versatile intermediate for the synthesis of complex, biologically active molecules. Its substituted piperidine (B6355638) structure provides a three-dimensional framework that is ideal for creating compounds that can interact with specific biological targets.

A prime example of its utility is the role of its stereoisomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, as a key intermediate in the synthesis of Tofacitinib. chemicalbook.com Tofacitinib is a Janus kinase (JAK) inhibitor used to treat autoimmune diseases such as rheumatoid arthritis. The precise stereochemistry of the piperidine ring is crucial for the drug's ability to bind effectively to the active site of the JAK enzyme. The synthesis of Tofacitinib from this intermediate showcases the compound's value in constructing complex pharmaceutical agents. chemicalbook.comgoogle.com

Beyond this specific application, the chemical functionalities of this compound—a secondary amine, a tertiary amine, and a benzyl (B1604629) protecting group—offer multiple points for chemical modification. The benzyl group can be readily removed through hydrogenolysis, revealing a secondary amine that can be further functionalized. The existing secondary amine can undergo various reactions, such as acylation or alkylation, to introduce diverse substituents. This chemical tractability makes it an attractive starting material for building libraries of piperidine-containing compounds for drug discovery programs.

Table 1: Synthetic Utility of this compound

| Feature | Synthetic Potential | Example Application |

|---|---|---|

| Chiral Piperidine Core | Serves as a scaffold to impart specific 3D geometry for target binding. | Key fragment in the JAK inhibitor Tofacitinib. |

| Benzyl Protecting Group | Allows for selective deprotection and further functionalization of the ring nitrogen. | Removal to enable coupling with other molecular fragments. |

| Secondary Amine | Provides a reactive site for introducing a wide range of chemical diversity. | Acylation, alkylation, or arylation to explore structure-activity relationships. |

Potential for Scaffold Hopping and Lead Identification Strategies in Chemical Biology

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a chemically different one while retaining its biological activity. uniroma1.itnih.gov This approach is used to discover novel compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics, and to generate new intellectual property. uniroma1.it The this compound scaffold serves as an excellent starting point for such explorations.

In the context of lead identification, a collection of compounds based on a "privileged scaffold" like piperidine can be screened against various biological targets to identify new "hits". mdpi.comsolubilityofthings.com The this compound structure can be used as a template to design new libraries of compounds where the piperidine ring is replaced by other heterocyclic systems, or the substitution pattern is altered. For instance, the piperidine core could be replaced with morpholine, piperazine, or azepane rings to explore how these changes affect target binding and biological activity. This process can lead to the identification of entirely new classes of therapeutic agents. nih.govdundee.ac.uk

Key Strategies for Scaffold Hopping and Lead Identification:

Bioisosteric Replacement: Systematically replacing parts of the this compound molecule with fragments that have similar physical or chemical properties to identify novel active compounds.

Fragment-Based Drug Discovery (FBDD): Using the piperidine core as a starting fragment and building upon it to create more potent and selective ligands.

High-Throughput Screening (HTS): Synthesizing a diverse library of analogues based on the parent scaffold and screening them against a wide array of biological targets to identify new leads. solubilityofthings.comdanaher.com

Advancements in Asymmetric Synthesis for Complex Piperidine Architectures

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient methods for the asymmetric synthesis of complex piperidine architectures is a critical area of research. nih.govresearchgate.net The synthesis of enantiomerically pure this compound and its analogues relies on stereoselective synthetic methods. acs.org

Recent advancements in this field offer new ways to create highly substituted and stereochemically complex piperidines with high precision. mdpi.comajchem-a.com These methods include:

Catalytic Asymmetric Reactions: The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium) or organocatalysts, to control the stereochemical outcome of ring-forming reactions. researchgate.netd-nb.info

Chemo-enzymatic Methods: Combining the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiopure piperidines. nih.gov For example, amine oxidases and reductases can be used in cascade reactions to create chiral piperidines from achiral starting materials. nih.gov

Substrate-Controlled Synthesis: Utilizing chiral starting materials, such as amino acids or sugars, to guide the stereochemistry of the final piperidine product. semanticscholar.org

These advanced synthetic strategies are crucial for producing not only specific isomers of this compound but also a wide range of novel, structurally diverse piperidine derivatives for evaluation as potential drug candidates. nih.gov

Table 2: Comparison of Asymmetric Synthesis Methods for Piperidines

| Method | Advantages | Disadvantages |

|---|---|---|

| Catalytic Asymmetric Synthesis | High efficiency, can generate a wide range of products. | Catalyst development can be challenging and expensive. |

| Chemo-enzymatic Synthesis | High stereoselectivity, environmentally friendly conditions. | Limited substrate scope for some enzymes. |

Integration of Cheminformatics and Artificial Intelligence in Piperidine Scaffold Design

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.netgpai.app These computational tools can be applied to the this compound scaffold to guide the synthesis of new derivatives with improved properties. nih.govyoutube.com

Applications of Cheminformatics and AI:

De Novo Drug Design: AI algorithms, such as generative models and reinforcement learning, can design entirely new piperidine-based molecules with desired properties from scratch. nih.govharvard.edu These models learn from vast datasets of existing molecules to generate novel structures that are predicted to be active and have favorable drug-like properties.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be computationally screened against biological targets to prioritize which compounds to synthesize and test, saving time and resources. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning models can be trained to predict the biological activity of new piperidine derivatives based on their chemical structure. nih.govfrontiersin.org This allows chemists to understand which structural features are important for activity and to design more potent compounds.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. researchgate.net

By leveraging these computational approaches, researchers can more efficiently explore the chemical space around the this compound scaffold, leading to the faster identification of promising new drug candidates. harvard.edu

Q & A

Q. How can computational methods enhance SAR studies for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to target proteins. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models (using descriptors like logP, polar surface area) prioritize analogs for synthesis. Validate predictions with experimental IC₅₀ values .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.